Ronidazole-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

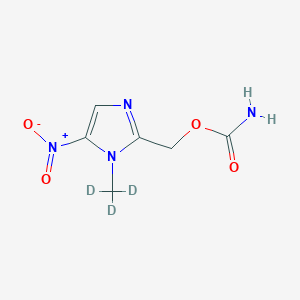

Structure

3D Structure

Properties

IUPAC Name |

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFRTXSWDXZRRS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1COC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1COC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583598 | |

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015855-87-4 | |

| Record name | [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ronidazole-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronidazole-d3 is the deuterated analog of Ronidazole, an antiprotozoal agent primarily used in veterinary medicine. The strategic replacement of three hydrogen atoms with deuterium on the N-methyl group enhances its utility as an internal standard in pharmacokinetic and metabolic studies. The increased mass of this compound allows for its clear differentiation from the non-labeled drug in mass spectrometry-based analytical methods, ensuring accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended to support research and development activities.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound that is commercially available as an analytical standard.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate | [1] |

| Synonyms | 1-(Methyl-d3)-5-nitro-1H-imidazole-2-methanol 2-Carbamate, Ronidazole D3 | [1] |

| CAS Number | 1015855-87-4 | [3] |

| Molecular Formula | C₆H₅D₃N₄O₄ | [3] |

| Molecular Weight | 203.17 g/mol | [3] |

| Appearance | White to Pale Beige Solid | [4] |

| Melting Point | >135°C (decomposes) | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [4] |

| Purity (typical) | >95% (HPLC) | [4] |

| Storage | -20°C, Hygroscopic, Under inert atmosphere | [4] |

Chemical Structure

The chemical structure of this compound consists of a 5-nitroimidazole ring, which is the core pharmacophore responsible for its antimicrobial activity. A carbamoyloxymethyl group is attached at the 2-position of the imidazole ring, and a trideuteromethyl group is attached to the nitrogen at the 1-position.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and IR spectra, are typically provided in the Certificate of Analysis (CoA) from the supplier. This information is lot-specific and essential for confirming the identity and purity of the standard. While specific spectra are not widely published in the scientific literature, the expected mass spectrometric behavior can be inferred from its use in LC-MS/MS methods.

| Spectroscopic Technique | Expected Data |

| Mass Spectrometry (MS) | Due to the three deuterium atoms, the molecular ion peak will be observed at an m/z value 3 units higher than that of non-labeled Ronidazole. The fragmentation pattern is expected to be similar to Ronidazole, with key fragments corresponding to the loss of the carbamoyl group and cleavage of the imidazole ring. |

| ¹H NMR | The signal corresponding to the N-methyl protons will be absent. Other protons on the imidazole ring and the methylene group will show characteristic chemical shifts. |

| ¹³C NMR | The carbon of the trideuteromethyl group will exhibit a characteristic triplet signal due to coupling with deuterium. The chemical shifts of other carbons will be similar to those of Ronidazole. |

| Infrared (IR) Spectroscopy | The spectrum will show characteristic absorption bands for the C-D stretching vibrations, in addition to the functional group frequencies of the nitro group, carbamate, and imidazole ring. |

Experimental Protocols

Synthesis of this compound

Caption: Plausible synthetic workflow for this compound.

The synthesis would likely begin with a suitable 5-nitroimidazole precursor, such as 2-hydroxymethyl-5-nitroimidazole. This precursor would then be N-alkylated using a deuterated C1 source, like trideuteromethyl iodide, in the presence of a base. The resulting deuterated intermediate would then undergo carbamoylation to yield the final this compound product. Purification would likely be achieved through recrystallization or column chromatography.

Analytical Methodology

This compound is primarily employed as an internal standard for the quantification of Ronidazole and other nitroimidazoles in various biological and food matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General LC-MS/MS Protocol for Nitroimidazole Analysis using this compound:

-

Sample Preparation:

-

Extraction: The target analytes and the internal standard are extracted from the homogenized sample matrix (e.g., muscle tissue, honey, plasma) using an organic solvent such as ethyl acetate.

-

Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.

-

Reconstitution and Clean-up: The residue is reconstituted in a suitable solvent and may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

-

-

Chromatographic Separation:

-

The extract is injected into a liquid chromatography system.

-

Separation is typically achieved on a C18 reversed-phase column.

-

A gradient elution with a mobile phase consisting of water and an organic modifier (e.g., methanol or acetonitrile), often with additives like formic acid, is used to separate the analytes.

-

-

Mass Spectrometric Detection:

-

The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.

-

The analytes are detected using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and for this compound.

-

| Parameter | Typical Conditions |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Conclusion

This compound is an indispensable tool for the accurate quantification of Ronidazole and related compounds in complex samples. Its well-defined chemical and physical properties, coupled with its isotopic stability, make it an ideal internal standard for LC-MS/MS applications. While a detailed synthesis protocol is not publicly available, a logical synthetic route can be proposed. For definitive structural confirmation and purity assessment, researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier. This guide provides a foundational understanding of this compound to aid in the design and execution of robust analytical methodologies in drug development and food safety monitoring.

References

Ronidazole-d3: A Technical Guide for Researchers

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Ronidazole-d3 is the deuterium-labeled analogue of Ronidazole, a nitroimidazole antimicrobial agent.[1][2] In the realm of bioanalytical research, particularly in pharmacokinetic and residue analysis, stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry-based assays.[3] this compound serves this critical role, enabling researchers to reliably quantify Ronidazole in complex biological matrices.[2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in analytical methodologies, detailed experimental protocols, and the underlying mechanism of action of the parent compound, Ronidazole.

Physicochemical Properties of this compound

This compound shares the same core structure as Ronidazole, with the key difference being the substitution of three hydrogen atoms with deuterium on the N-methyl group. This isotopic substitution results in a higher molecular weight, which is fundamental to its use as an internal standard in mass spectrometry.

| Property | Value | Source |

| Chemical Name | [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate | [1] |

| Synonyms | 1-(Methyl-d3)-5-nitro-1H-imidazole-2-methanol 2-Carbamate, Ronidazole D3 | [1] |

| CAS Number | 1015855-87-4 | [1] |

| Molecular Formula | C₆H₅D₃N₄O₄ | [4] |

| Molecular Weight | 203.17 g/mol | [1] |

| Appearance | White to Pale Beige Solid | [5] |

| Storage | -20°C, Hygroscopic, Under inert atmosphere | [5] |

Synthesis of this compound

Mechanism of Action of Ronidazole

The antimicrobial activity of Ronidazole, like other 5-nitroimidazoles, is a result of a reductive activation process that occurs within anaerobic or microaerophilic organisms.[6] The low redox potential of these organisms allows for the reduction of the nitro group of Ronidazole, leading to the formation of highly reactive nitroso radicals and other cytotoxic intermediates.[7] These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and ultimately cell death.[6]

Application of this compound in Quantitative Analysis

This compound is primarily utilized as an internal standard in analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Ronidazole in various matrices.[2] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, instrument response, and matrix effects, thereby ensuring high accuracy and precision.[3]

General Analytical Workflow

The typical workflow for the analysis of Ronidazole in biological samples using this compound as an internal standard involves several key steps:

Experimental Protocols

Below are detailed methodologies for the extraction and analysis of Ronidazole from different matrices using this compound as an internal standard.

Analysis of Ronidazole in Bovine Muscle by LC-MS/MS

This protocol is adapted from a method for the simultaneous determination of several nitroimidazoles in bovine muscle.[2]

1. Sample Preparation:

-

Weigh 2.0 g of homogenized bovine muscle tissue into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of ethyl acetate.

-

Homogenize the mixture for 1 minute using a high-speed homogenizer.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Repeat the extraction step with another 10 mL of ethyl acetate.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of a mixture of petroleum ether and acetonitrile.

-

Vortex for 30 seconds and centrifuge.

-

The lower acetonitrile layer is transferred to a new tube and evaporated to dryness.

-

The final residue is reconstituted in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient program to separate Ronidazole from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Ronidazole: Precursor ion → Product ion 1 (quantifier), Product ion 2 (qualifier)

-

This compound: Precursor ion → Product ion (quantifier)

-

Analysis of Ronidazole in Honey by LC-MS/MS

This protocol is based on a method for the determination of nitroimidazole residues in honey.

1. Sample Preparation:

-

Weigh 5.0 g of honey into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of ethyl acetate.

-

Vortex for 2 minutes and then sonicate for 10 minutes.

-

Centrifuge at 5000 rpm for 10 minutes.

-

Transfer the ethyl acetate supernatant to a clean tube.

-

Repeat the extraction twice more.

-

Combine the supernatants and evaporate to dryness under nitrogen at 45°C.

-

For clean-up, reconstitute the residue in a suitable solvent and pass it through a silica solid-phase extraction (SPE) cartridge.

-

Elute the analytes from the SPE cartridge with an appropriate solvent mixture.

-

Evaporate the eluate to dryness and reconstitute the final residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

Similar conditions as described for bovine muscle can be adapted, with potential modifications to the mobile phase gradient to optimize separation for the honey matrix.

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for robust and reliable quantification of Ronidazole across various food matrices. The following tables summarize typical performance characteristics of analytical methods employing this compound.

Table 1: Method Performance for Ronidazole Analysis using this compound

| Matrix | Fortification Levels (µg/kg) | Recovery (%) | Repeatability (RSDr, %) | Intermediate Precision (RSD, %) | LOQ (µg/kg) | Reference |

| Bovine Muscle | 0.5 - 2.5 | 96 - 103 | - | - | 0.08 - 0.41 | [2] |

| Salmon | 0.4 - 2.0 | 91.2 - 107.0 | 1.7 - 17.1 | < 20 | 0.05 - 0.2 | |

| Honey | 0.4 - 2.0 | 91.2 - 107.0 | 1.7 - 17.1 | < 20 | 0.05 - 0.2 | |

| Chicken Meat | - | 88 - 111 | - | ≤ 15 | 0.5 | [3] |

| Egg | - | 88 - 111 | - | ≤ 15 | 0.5 | [3] |

Logical Relationships in Analytical Method Development

The selection of an appropriate internal standard and the optimization of the analytical method are critical for achieving reliable results. The following diagram illustrates the decision-making process and logical flow in developing a quantitative method for Ronidazole.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists involved in the quantitative analysis of the antimicrobial agent Ronidazole. Its use as a stable isotope-labeled internal standard significantly enhances the reliability and accuracy of analytical data. This technical guide has provided an in-depth overview of its properties, synthesis, and application, along with detailed experimental protocols and performance data. By understanding the principles outlined herein, researchers can effectively develop and validate robust analytical methods for the determination of Ronidazole in a variety of complex matrices, contributing to advancements in drug development, food safety, and veterinary medicine.

References

- 1. BE1024388B1 - PROCESS FOR THE PREPARATION OF NITROIMIDAZOLE ANALOGS BASED ON RADIO-BASED NUCLEOSIDE - Google Patents [patents.google.com]

- 2. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mhlw.go.jp [mhlw.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. CN102911122A - Metronidazole preparation method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Synthesis of Deuterated Ronidazole (Ronidazole-d3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated Ronidazole, specifically focusing on Ronidazole-d3, where the three hydrogen atoms of the N-methyl group are replaced with deuterium. This isotopically labeled compound is of significant interest as an internal standard for pharmacokinetic and metabolic studies, as well as for potentially improving the drug's metabolic profile through the kinetic isotope effect. This document outlines a plausible synthetic pathway, detailed experimental protocols, and relevant data presented in a clear and structured format.

Introduction

Ronidazole is a 5-nitroimidazole derivative with potent antiprotozoal and antimicrobial properties, primarily used in veterinary medicine.[1] The synthesis of its deuterated analog, this compound ([5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate), allows for precise quantification in biological matrices using mass spectrometry-based methods and can offer insights into its metabolic fate.[2][3] The increased mass of the C-D bond compared to the C-H bond can slow down metabolic pathways involving the cleavage of this bond, potentially leading to a more favorable pharmacokinetic profile.[4]

This guide details a synthetic approach involving the preparation of a key deuterated intermediate, (1-(trideuteriomethyl)-5-nitro-1H-imidazol-2-yl)methanol, followed by its conversion to this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a two-step process starting from the commercially available (5-nitro-1H-imidazol-2-yl)methanol. The key transformation is the introduction of the trideuteriomethyl group at the N1 position of the imidazole ring, followed by carbamoylation of the hydroxymethyl group at the C2 position.

References

An In-depth Technical Guide to the Physicochemical Properties of Ronidazole-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronidazole-d3 is the deuterated analog of Ronidazole, an antiprotozoal and antimicrobial agent belonging to the 5-nitroimidazole class of drugs.[1][2] As a stable isotope-labeled compound, this compound serves as an invaluable internal standard for quantitative analyses in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its use significantly improves the accuracy of pharmacokinetic studies, therapeutic drug monitoring, and metabolic research by correcting for matrix effects and variations in instrument response.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and an illustration of its metabolic pathway and mechanism of action.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is crucial for the development of analytical methods, formulation studies, and understanding its behavior in biological systems.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅D₃N₄O₄ | [3][5] |

| Molecular Weight | 203.17 g/mol | [3][5][6] |

| Exact Mass | 203.0734 Da | [6][7] |

| CAS Number | 1015855-87-4 | [1][6][7] |

| IUPAC Name | [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate | [3][6] |

| Synonyms | Ronidazole D3, 1-(Methyl-d3)-5-nitro-1H-imidazole-2-methanol 2-Carbamate, 2-(Carbamoyloxymethyl)-1-methyl-d3-5-nitro-imidazole | [3][6][8] |

| Physical Format | Solid, Neat | [7][9] |

| Purity | >95% (as determined by HPLC) | [7] |

| Storage Temperature | -20°C | [7][10] |

| Solubility | Soluble in DMSO and dimethylformamide (approx. 30 mg/mL for parent compound); Sparingly soluble in aqueous buffers. For aqueous solutions, initial dissolution in DMSO is recommended. | [10] |

| XLogP3 | -0.4 | [6] |

Experimental Protocols

The characterization of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound involves a suite of analytical techniques.[11] Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), an autosampler, and a column oven.

-

Mobile Phase: A gradient mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). The exact gradient program should be optimized to achieve good separation.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 100 µg/mL) with the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 301 nm (based on the λmax of the parent compound Ronidazole)[10]

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Structural Confirmation

MS is used to confirm the molecular weight and elemental composition of this compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Sample Preparation: The sample is prepared as a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile with 0.1% formic acid.

-

Analysis: The sample is infused directly into the mass spectrometer or introduced via an LC system. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical exact mass of this compound (203.0734 Da). A mass accuracy within 5 ppm provides high confidence in the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure and confirms the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Experiments:

-

¹H NMR: To observe the signals of the hydrogen atoms in the molecule. The absence or significant reduction of the signal corresponding to the N-methyl group will confirm deuteration.

-

¹³C NMR: To observe the signals of the carbon atoms.

-

²H NMR: To directly observe the deuterium signal and confirm its presence.

-

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the overall structure and the specific location of the deuterium atoms on the N-methyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the this compound molecule.[11][12]

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Analysis: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as N-O (nitro group), C=O (carbamate), and C-N bonds.

Mechanism of Action and Metabolism

Ronidazole, like other 5-nitroimidazoles, functions as a prodrug.[13][14] Its antimicrobial and antiprotozoal activity relies on the reductive activation of its nitro group by anaerobic organisms.[15]

The process begins with the passive diffusion of Ronidazole into the target organism (e.g., Tritrichomonas foetus or Clostridioides difficile).[10][15] Within the anaerobic environment of the cell, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of Ronidazole. This reduction creates a short-lived, highly reactive nitroso free radical.[14][15] This radical, and subsequent cytotoxic metabolites, induce cell death by causing strand breaks and destabilization of the organism's DNA.[2][13][15]

In veterinary applications, Ronidazole is well-absorbed after oral administration and is metabolized in the liver.[13] The primary metabolite is 2-hydroxymethyl-5-nitroimidazole.[13]

Below is a diagram illustrating the activation and mechanism of action of Ronidazole.

Caption: Reductive activation and mechanism of action of Ronidazole.

The following workflow outlines a general procedure for the quantification of Ronidazole in a biological matrix using this compound as an internal standard.

Caption: General workflow for bioanalytical quantification using an internal standard.

Conclusion

This compound is an essential tool for the accurate quantification of Ronidazole in research and clinical settings. A thorough understanding of its physicochemical properties, as outlined in this guide, is fundamental for the development of robust and reliable analytical methods. The provided experimental protocols offer a solid foundation for the characterization of this and other deuterated pharmaceutical standards, ensuring data integrity and advancing drug development and safety studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ronidazole for Cats - Wedgewood Pharmacy [wedgewood.com]

- 3. veeprho.com [veeprho.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C6H8N4O4 | CID 16212243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 1015855-87-4 | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 罗硝唑-d3 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. labinsights.nl [labinsights.nl]

- 12. pacificbiolabs.com [pacificbiolabs.com]

- 13. Ronidazole:Application,Synthesis,Toxicity_Chemicalbook [chemicalbook.com]

- 14. Ronidazole for Dogs and Cats | Dog, Cat, Pet Medication | PetMD [petmd.com]

- 15. Ronidazole pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

Ronidazole-d3: A Technical Guide for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standard specifications for Ronidazole-d3, a deuterated analog of the antiprotozoal agent Ronidazole. Utilized extensively as an internal standard, this compound is critical for the accurate quantification of Ronidazole and other nitroimidazole drugs in various biological matrices.[1] This document outlines its core physicochemical properties, analytical specifications, and a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Core Physicochemical and Analytical Specifications

The properties of this compound are summarized below, providing essential data for its handling, storage, and application in analytical methodologies.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate | [2][3] |

| CAS Number | 1015855-87-4 | [3][4][5][6] |

| Molecular Formula | C₆D₃H₅N₄O₄ | [4][7] |

| Molar Mass | 203.17 g/mol | [3][4][7] |

| Appearance | White to Pale Beige Solid | [4] |

| Melting Point | >135°C (decomposes) | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [4] |

| InChI Key | PQFRTXSWDXZRRS-FIBGUPNXSA-N | [7][8] |

Analytical Standard Specifications

| Specification | Value / Condition | Source |

| Purity | >95% (HPLC) | [5] |

| Isotopic Enrichment | M+3 | [7][8] |

| Product Format | Neat | [5][7] |

| Storage Temperature | -20°C, under inert atmosphere | [4][5] |

| Stability | Hygroscopic | [4] |

| Application | Internal standard for quantitative analysis (LC-MS, GC-MS) | [1][6] |

Standardized Analytical Workflow for Nitroimidazole Quantification

This compound is the optimal internal standard for the quantification of Ronidazole and has been successfully employed for the analysis of other nitroimidazoles like metronidazole and their metabolites.[1] The following protocol outlines a typical LC-MS/MS workflow for the determination of nitroimidazoles in biological samples such as muscle tissue, honey, or eggs.[1][9]

Experimental Protocol

1. Sample Preparation and Extraction

-

Homogenization: Homogenize 1-5 grams of the biological matrix (e.g., muscle tissue).[10]

-

Internal Standard Spiking: Add a known quantity of this compound solution to the homogenized sample. This step is crucial for correcting analyte loss during preparation and for matrix effects during ionization.[10]

-

Solvent Extraction: Extract the analytes and the internal standard from the matrix using an appropriate organic solvent such as ethyl acetate or acetonitrile.[10][1]

-

Evaporation and Reconstitution: Evaporate the organic extract to dryness, often at a temperature not exceeding 40°C.[9] Reconstitute the residue in a suitable solvent, such as a petroleum ether and acetonitrile mixture, for further purification.[1][9]

-

Purification (Optional but Recommended): Depending on the complexity of the matrix, a solid-phase extraction (SPE) step using a cartridge like a strongly acidic cation exchange resin may be employed to remove interfering substances.[9]

2. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the prepared sample into a liquid chromatograph. Separation is typically achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate) and an organic component (e.g., methanol or acetonitrile).

-

Mass Spectrometric Detection: Analyze the column eluate using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10] This involves monitoring specific precursor-to-product ion transitions for each analyte and for the this compound internal standard to ensure high selectivity and sensitivity.

3. Data Analysis and Quantification

-

Calibration Curve: Prepare a calibration curve by analyzing a series of standards with known concentrations of the target analytes and a constant concentration of the this compound internal standard.

-

Quantification: Determine the concentration of the target nitroimidazoles in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve. The use of a stable isotope-labeled internal standard like this compound ensures high accuracy by compensating for variations in sample processing and instrument response.[10]

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the analytical workflow for quantifying nitroimidazoles using this compound as an internal standard.

References

- 1. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. This compound | C6H8N4O4 | CID 16212243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS 1015855-87-4 | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 罗硝唑-d3 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. 罗硝唑-d3 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. benchchem.com [benchchem.com]

Isotopic Purity of Ronidazole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Ronidazole-d3, a deuterated analog of the antiprotozoal agent Ronidazole. This compound is a critical tool in bioanalytical studies, serving as an internal standard for the accurate quantification of Ronidazole in various biological matrices.[1][2] This document outlines the methods used to determine isotopic purity, presents typical data, and details the experimental protocols for its characterization.

Introduction to this compound

This compound is a stable isotope-labeled version of Ronidazole where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms.[2] This modification results in a molecule that is chemically almost identical to Ronidazole but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[3]

Chemical Structure:

-

Ronidazole: C₆H₈N₄O₄

-

This compound: C₆D₃H₅N₄O₄[4]

The utility of this compound as an internal standard is directly dependent on its isotopic purity. High isotopic purity minimizes cross-talk, which is the interference between the mass spectrometry signals of the analyte and the internal standard, ensuring the accuracy of quantitative results.

Data on Isotopic Purity

The isotopic purity of this compound is determined by assessing the distribution of its isotopologues (molecules that differ only in their isotopic composition). This is typically reported in the Certificate of Analysis (CoA) provided by the manufacturer. While the exact distribution may vary between synthesis batches, a typical high-purity batch of this compound will have a high percentage of the desired d3 species and minimal amounts of d0, d1, and d2 species.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Description | Representative Abundance (%) |

| d0 | Unlabeled Ronidazole | < 0.1 |

| d1 | Ronidazole with one deuterium atom | < 0.5 |

| d2 | Ronidazole with two deuterium atoms | < 2.0 |

| d3 | Fully labeled this compound | > 97.5 |

Note: The values presented are representative and may not reflect the exact specifications of a particular lot. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.

Table 2: Key Specifications for this compound

| Parameter | Specification |

| Chemical Formula | C₆D₃H₅N₄O₄ |

| Molecular Weight | 203.17 g/mol [4] |

| CAS Number | 1015855-87-4[4] |

| Chemical Purity (HPLC) | > 95%[5] |

| Isotopic Enrichment (d3) | Typically ≥ 98% |

Experimental Protocols for Determining Isotopic Purity

The isotopic purity of this compound is primarily determined using two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and accurate method for determining the isotopic distribution of a compound by distinguishing between ions with very small mass differences.

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for electrospray ionization).

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, is used.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via infusion or coupled with a liquid chromatography system. The instrument is operated in a high-resolution mode (resolving power > 60,000) to ensure the separation of the isotopic peaks.

-

Data Analysis:

-

The mass spectrum is analyzed to identify the mass-to-charge ratio (m/z) for the molecular ions of the different isotopologues (d0, d1, d2, and d3).

-

The relative abundance of each isotopologue is determined by integrating the peak areas in the mass spectrum.

-

The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can confirm the position of the deuterium atoms. While ¹H NMR can be used to assess the degree of deuteration by observing the disappearance of a signal, ²H NMR directly detects the deuterium nuclei.

Protocol for ¹H NMR:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6) that does not contain signals in the region of interest.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: A quantitative ¹H NMR spectrum is acquired.

-

Data Analysis:

-

The spectrum is processed (phasing and baseline correction).

-

The integral of the N-CH₃ proton signal (which should be significantly diminished or absent in fully deuterated this compound) is compared to the integrals of other non-deuterated protons in the molecule (e.g., the imidazole ring proton).

-

The percentage of deuteration can be calculated from the relative integral values.

-

Visualizations

The following diagrams illustrate the chemical structures and the analytical workflow for determining the isotopic purity of this compound.

Caption: Chemical structures of Ronidazole and its deuterated analog, this compound.

Caption: General experimental workflow for determining the isotopic purity of this compound.

References

Ronidazole-d3: A Technical Guide for Researchers

This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of Ronidazole-d3. This compound is the deuterated stable isotope-labeled analog of Ronidazole, an antiprotozoal agent. Its primary application in a research setting is as an internal standard for the accurate quantification of Ronidazole in complex biological matrices using mass spectrometry-based assays.[1][2] This guide provides a detailed overview of commercially available this compound, its chemical properties, and a representative experimental protocol for its use in quantitative analysis.

Supplier and Availability of this compound

This compound is available from several reputable suppliers of research chemicals and analytical standards. The table below summarizes key quantitative data from various suppliers to facilitate easy comparison. Please note that availability and specifications may vary, and it is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formats |

| LGC Standards | 1015855-87-4 | C₆²H₃H₅N₄O₄ | 203.17 | >95% (HPLC)[3] | Not specified | Neat (5 mg, 50 mg)[3][4] |

| Santa Cruz Biotechnology | 1015855-87-4 | C₆D₃H₅N₄O₄ | 203.17 | >99% (HPLC)[5] | >99 atom% D (¹H-NMR)[5] | Neat[6] |

| Simson Pharma Limited | 1015855-87-4 | C₆H₅D₃N₄O₄ | 203.17 | Not specified | Not specified | Neat (In stock) |

| Veeprho | 1015855-87-4 | Not specified | Not specified | Not specified | Not specified | Not specified |

| Clearsynth | 1015855-87-4 | C₆H₅D₃N₄O₄ | 203.17 | ≥98% (HPLC) | Not specified | Neat |

| Sigma-Aldrich (VETRANAL®) | 1015855-87-4 | C₆D₃H₅N₄O₄ | 203.17 | Analytical standard | Not specified | Neat (10 mg) |

| MedChemExpress | 1015855-87-4 | C₆D₃H₅N₄O₄ | 203.17 | ≥98.0% | Not specified | Neat (1 mg, 5 mg) |

| Toronto Research Chemicals (TRC) | 1015855-87-4 | C₆²H₃H₅N₄O₄ | 203.17 | Not specified | Not specified | Neat |

Chemical and Physical Properties

-

Chemical Name: [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate[3]

-

Synonyms: 1-(Methyl-d3)-5-nitro-1H-imidazole-2-methanol 2-Carbamate, 2-(Carbamoyloxymethyl)-1-methyl-d3-5-nitro-imidazole[2]

-

Storage Temperature: -20°C[3]

Experimental Protocols: Quantification of Ronidazole in Biological Matrices using this compound

The following is a representative and detailed experimental protocol for the quantification of Ronidazole in biological samples (e.g., bovine muscle, milk, egg) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[7][8][9][10][11][12]

Sample Preparation (Extraction and Clean-up)

This phase aims to extract Ronidazole and the internal standard from the matrix and remove interfering substances.

-

Homogenization: Weigh 1-10 g of the homogenized tissue, milk, or egg sample into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the sample and vortex briefly.

-

Extraction:

-

Add 10 mL of ethyl acetate to the sample.

-

Homogenize the mixture for 1-2 minutes using a high-speed homogenizer.

-

Centrifuge at 4000-5000 rpm for 10 minutes.

-

Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

-

Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitution/Clean-up:

-

Reconstitute the dried residue in 1 mL of a suitable solvent mixture (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[13]

-

For cleaner samples, a solid-phase extraction (SPE) step may be employed. Condition an appropriate SPE cartridge (e.g., C18 or a specialized MIP SPE for nitroimidazoles)[8], load the reconstituted sample, wash with a weak solvent to remove interferences, and elute the analyte and internal standard with a stronger solvent.

-

-

Final Preparation: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[13]

Liquid Chromatography (LC) Conditions

The goal of this step is to chromatographically separate Ronidazole from other components in the sample extract before detection.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 3 µm particle size).[9]

-

Mobile Phase A: Water with 0.1% formic acid.[13]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[13]

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute Ronidazole, followed by a column wash and re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.[13]

-

Column Temperature: 30 - 40°C.

Tandem Mass Spectrometry (MS/MS) Conditions

This is the detection phase where Ronidazole and this compound are quantified based on their specific mass-to-charge ratios.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ronidazole: The precursor ion is typically m/z 201.2. Common product ions are m/z 139.8 and 55.0.[13]

-

This compound: The precursor ion is m/z 204.2. The product ions will be the same or shifted by 3 Da depending on the fragmentation pattern.

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analytes.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of Ronidazole and a constant concentration of this compound.

-

Quantification: Plot the ratio of the peak area of Ronidazole to the peak area of this compound against the concentration of Ronidazole to generate a calibration curve. The concentration of Ronidazole in the unknown samples is then determined from this curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the analytical process described above.

Caption: A generalized experimental workflow for the quantification of Ronidazole using this compound.

Caption: The logical relationship for quantification using an internal standard.

References

- 1. Separation of Ronidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | CAS 1015855-87-4 | LGC Standards [lgcstandards.com]

- 4. This compound | CAS 1015855-87-4 | LGC Standards [lgcstandards.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. scbt.com [scbt.com]

- 7. agilent.com [agilent.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sciex.com [sciex.com]

Methodological & Application

Utilizing Ronidazole-d3 for Enhanced Pharmacokinetic Profiling of Ronidazole

Application Note

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, veterinary medicine, and analytical chemistry.

Introduction: Ronidazole is a nitroimidazole antibiotic primarily used in veterinary medicine to treat protozoal infections, such as trichomoniasis in pigeons and Tritrichomonas foetus in cats.[1] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens to ensure efficacy while minimizing potential toxicity. The use of a stable isotope-labeled internal standard, such as Ronidazole-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Ronidazole in biological matrices.[2] This application note provides a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of Ronidazole.

This compound, a deuterium-labeled analog of Ronidazole, shares near-identical physicochemical properties with the parent drug, ensuring similar behavior during sample preparation and chromatographic separation.[2] Its distinct mass-to-charge ratio (m/z) allows for precise differentiation and quantification by the mass spectrometer, effectively compensating for matrix effects and variations in instrument response. This leads to improved accuracy, precision, and robustness of the bioanalytical method.

Pharmacokinetic Parameters of Ronidazole

Understanding the pharmacokinetic profile of Ronidazole is essential for effective treatment. The following tables summarize key pharmacokinetic parameters of Ronidazole observed in cats and pigeons.

Table 1: Mean (±SD) One-Compartmental Pharmacokinetic Parameters of Ronidazole in Cats following a Single Dose. [3]

| Parameter | Intravenous (IV) Administration (9.2 ± 0.4 mg/kg) | Oral (PO) Administration (28.2 ± 1.4 mg/kg) |

| T½ (h) | 9.80 ± 0.35 | 10.50 ± 0.82 |

| Tmax (h) | - | 1.02 ± 0.40 |

| Cmax (µg/mL) | - | 35.37 ± 3.03 |

| AUC₀→∞ (µg·h/mL) | 186.2 ± 16.5 | 587.3 ± 91.2 |

| Bioavailability (F%) | - | 99.64 ± 16.54 |

| Clearance (Cl) (mL/kg/min) | 0.82 ± 0.07 | - |

| Volume of Distribution (Vd) (L/kg) | 0.69 ± 0.08 | - |

Table 2: Pharmacokinetic Parameters of Ronidazole in Pigeons.

| Parameter | Intravenous (IV) Administration (5 mg) | Oral Administration (Matrix Tablet) |

| Model | One-compartment open model | Nearly complete absorption |

| T½ (h) | 11 | - |

| Volume of Distribution (Vd) (L/kg) | 0.86 | - |

| Total Body Clearance (L/h/kg) | 0.056 | - |

Experimental Protocols

This section provides detailed methodologies for a typical pharmacokinetic study of Ronidazole using this compound as an internal standard.

In-Life Phase: Animal Dosing and Sample Collection

A crossover study design is often employed for pharmacokinetic studies.

Protocol for Cats:

-

Animal Model: Healthy adult cats are used in the study.

-

Dosing:

-

Blood Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 10, 20, 40 minutes, and 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) post-dosing into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis

a. Sample Preparation: Protein Precipitation

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add a known concentration of this compound solution (internal standard).

-

Add a protein precipitation agent, such as acetonitrile or methanol, to the plasma sample.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

The quantitative determination of Ronidazole is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 3: LC-MS/MS Method Parameters for Ronidazole Analysis.

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 4: Multiple Reaction Monitoring (MRM) Transitions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| Ronidazole | 201.2 | 139.8 | 55.0 |

| This compound * | 204.2 | 142.8 | 55.0 |

*Note: The precursor ion for this compound is deduced based on the addition of three deuterium atoms to the methyl group. The product ions are predicted based on a similar fragmentation pattern to the unlabeled compound and may require empirical optimization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of Ronidazole using this compound.

Logical Relationship in Bioanalysis

This diagram shows the logical relationship of using an internal standard for quantitative analysis.

The use of this compound as an internal standard provides a robust and reliable method for the pharmacokinetic evaluation of Ronidazole. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers to conduct accurate and reproducible studies, ultimately contributing to the safer and more effective use of Ronidazole in veterinary medicine.

References

- 1. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Rapid confirmatory assay for the simultaneous detection of ronidazole, metronidazole and dimetridazole in eggs using liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

Application Note: Quantification of Ronidazole in Biological Matrices using LC-MS/MS with Ronidazole-d3 as an Internal Standard

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Ronidazole in various biological matrices. To ensure accuracy and precision, the protocol incorporates a stable isotope-labeled internal standard, Ronidazole-d3. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and residue analysis studies.

Introduction

Ronidazole is a nitroimidazole antibiotic used in veterinary medicine to treat protozoal and anaerobic bacterial infections.[1][2] Due to concerns about its potential carcinogenic and mutagenic effects, regulatory bodies in several countries have banned or restricted its use in food-producing animals.[1] Consequently, sensitive and reliable analytical methods are required to monitor its presence in biological samples to ensure food safety and support drug development research. This protocol outlines an LC-MS/MS method that provides high selectivity and sensitivity for the quantification of Ronidazole, utilizing this compound as an internal standard to compensate for matrix effects and variations during sample processing and analysis.[2][3][4]

Experimental

Materials and Reagents

-

Ronidazole (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (ACS grade)

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, silica, or strong cation-exchange) may be used for sample cleanup if required.[4]

Standard Solutions Preparation

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ronidazole and this compound by dissolving an accurately weighed amount of each standard in methanol.

Working Standard Solutions: Prepare serial dilutions of the Ronidazole primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (General Protocol for Animal Tissue)

-

Homogenization: Homogenize 1-5 grams of the tissue sample.[5]

-

Spiking: Add a known amount of the this compound internal standard working solution to the homogenized sample.[5]

-

Extraction: Add 10 mL of ethyl acetate to the sample, vortex thoroughly for 1-2 minutes, and then centrifuge at 4000 rpm for 10 minutes.[2]

-

Collection: Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Drying: Add anhydrous sodium sulfate to the collected supernatant to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

-

Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[1]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Note: For different matrices such as milk or honey, the extraction solvent and cleanup steps may need to be optimized.[1][4]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| LC Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 3.0 x 150 mm, 3 µm)[1] |

| Mobile Phase A | Water with 0.1% Formic Acid[1] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |

| Flow Rate | 0.4 - 0.8 mL/min |

| Injection Volume | 5 - 20 µL[1] |

| Column Temperature | 40°C |

| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |

| MS Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Scan Type | Multiple Reaction Monitoring (MRM)[5] |

| Capillary Voltage | Optimized for the specific instrument, typically in the range of 3-5 kV. |

| Source Temperature | Optimized for the specific instrument, e.g., 150°C. |

| Desolvation Temperature | Optimized for the specific instrument, e.g., 400-500°C. |

| Gas Flow Rates | Optimized for the specific instrument. |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Ronidazole | 201.2 | 140.0[1] | 55.0[1] |

| This compound | 204.2 | 143.0 | 55.0 |

Note: Collision energies and other compound-specific parameters should be optimized for the specific mass spectrometer being used.

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of Ronidazole to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

| Concentration (ng/mL) | Peak Area (Ronidazole) | Peak Area (this compound) | Area Ratio (Analyte/IS) |

| 0.5 | Example Value | Example Value | Example Value |

| 1 | Example Value | Example Value | Example Value |

| 5 | Example Value | Example Value | Example Value |

| 10 | Example Value | Example Value | Example Value |

| 50 | Example Value | Example Value | Example Value |

| 100 | Example Value | Example Value | Example Value |

This table should be populated with experimental data.

Method Performance Characteristics

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Quantification (LOQ) | e.g., 0.5 µg/kg[1] |

| Accuracy (% Recovery) | 90 - 110%[1] |

| Precision (% RSD) | < 15%[5] |

These values represent typical performance and should be determined during method validation.

Visualizations

Caption: Experimental workflow for Ronidazole quantification.

Caption: Logic of internal standard-based quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Ronidazole in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variations in sample preparation and instrument response. This protocol can be readily implemented in analytical laboratories for routine monitoring and research applications.

References

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of dimetridazole, metronidazole and ronidazole in salmon and honey by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Note: Therapeutic Drug Monitoring of Ronidazole with a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronidazole is a nitroimidazole antimicrobial agent with potent activity against protozoa and anaerobic bacteria.[1] It is primarily used in veterinary medicine to treat infections such as trichomoniasis in birds and Tritrichomonas foetus in cats.[2] There is also growing interest in its potential application for treating Clostridioides difficile infections in humans. Given the potential for toxicity and the variability in drug exposure among individuals, therapeutic drug monitoring (TDM) of ronidazole is a valuable tool to optimize dosing, ensure efficacy, and minimize adverse effects.

This application note provides a detailed protocol for the quantitative analysis of ronidazole in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard, ronidazole-d3. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[3] this compound is the ideal internal standard for the quantification of ronidazole.[3]

Experimental Protocols

Materials and Reagents

-

Ronidazole analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Centrifuge tubes

-

SPE cartridges (if applicable)

Instrumentation

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

-

Analytical column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of plasma sample in a centrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 1 mL of ethyl acetate.

-

Vortex mix for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix for 30 seconds.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ronidazole: m/z 201.2 → 139.8 (quantifier), 201.2 → 55.0 (qualifier)

-

This compound: m/z 204.2 → 142.8 (or other appropriate transition for the deuterated standard)

-

-

Data Presentation

The following tables summarize the typical validation parameters for a quantitative LC-MS/MS method for ronidazole.

Table 1: Linearity and Range

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Ronidazole | Plasma | 1 - 1000 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Ronidazole | Plasma | 5 | < 10 | < 10 | 90 - 110 |

| Ronidazole | Plasma | 50 | < 10 | < 10 | 90 - 110 |

| Ronidazole | Plasma | 500 | < 10 | < 10 | 90 - 110 |

Table 3: Limits of Detection and Quantification

| Analyte | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Ronidazole | Plasma | 0.5 | 1 |

Clinical Application and Therapeutic Range

Currently, there is no established therapeutic range for ronidazole in human plasma. Its use in humans is still investigational. Pharmacokinetic studies in cats have shown that oral administration of approximately 30 mg/kg results in peak plasma concentrations (Cmax) of around 17.1 to 21.6 µg/mL.[2] For the related nitroimidazole, metronidazole, peak serum levels in humans after a 500 mg oral dose are approximately 9.8 µg/mL.[4] TDM can be instrumental in establishing a therapeutic window for ronidazole in human patients by correlating plasma concentrations with clinical efficacy and adverse events in future clinical trials.

Visualizations

Caption: General workflow for Therapeutic Drug Monitoring (TDM).

Caption: Detailed experimental workflow for ronidazole analysis.

References

- 1. Ronidazole:Application,Synthesis,Toxicity_Chemicalbook [chemicalbook.com]

- 2. Ronidazole pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

Application Note: Quantitative Analysis of Ronidazole in Veterinary Drug Residues Using Ronidazole-d3 as an Internal Standard by LC-MS/MS

Introduction

Ronidazole is an anti-protozoal and anti-microbial agent used in veterinary medicine.[1] Its use in food-producing animals has been banned in many countries due to concerns about its potential carcinogenic and mutagenic effects.[2][3][4] Consequently, sensitive and reliable analytical methods are required to monitor for illegal use and ensure food safety. This application note describes a robust and sensitive method for the determination of ronidazole residues in various animal-derived food matrices, including muscle tissue, milk, and honey, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ronidazole-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[5][6][7][8]

Principle

The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, the deuterated analog of Ronidazole, is added to the sample prior to extraction.[5] This internal standard mimics the chemical behavior of the analyte throughout the sample preparation and analysis process.[6] After extraction and purification, the sample is analyzed by LC-MS/MS. The analytes are separated chromatographically and then detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.[5] Quantification is achieved by comparing the peak area ratio of the analyte (Ronidazole) to the internal standard (this compound) with a calibration curve prepared with known concentrations of the analytes and a constant concentration of the internal standard.

Experimental Protocols

1. Scope

This protocol is applicable to the quantitative analysis of Ronidazole in animal-derived food matrices such as bovine muscle, milk, and honey.

2. Reagents and Standards

-

Ronidazole (≥99% purity)

-

This compound (≥99% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Anhydrous sodium sulfate

3. Apparatus

-

High-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Solid-phase extraction (SPE) manifold and cartridges (e.g., C18 or cation exchange)

-

Nitrogen evaporator

-

Autosampler vials

4. Sample Preparation

The following is a general sample preparation protocol. Specific modifications may be required for different matrices.

-

Homogenization: Weigh 2-5 g of the homogenized sample (e.g., muscle tissue, honey) into a centrifuge tube.[5] For liquid samples like milk, pipette a known volume.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.[5]

-

Extraction:

-

For Muscle Tissue: Add 10 mL of ethyl acetate and homogenize for 1-2 minutes.[2][9] Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction step on the residue and combine the supernatants.

-

For Milk: Add 10 mL of acetonitrile with 0.1% formic acid and vortex.[10] Add 1 g of sodium chloride, vortex, and centrifuge.[10]

-

-

Purification (if necessary):

-

Liquid-Liquid Partitioning: The combined extract can be washed with a non-polar solvent like n-hexane to remove lipids.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample extract and wash with a suitable solvent. Elute the analytes with a small volume of elution solvent.

-

-

Evaporation and Reconstitution: Evaporate the purified extract to dryness under a gentle stream of nitrogen.[10] Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[10]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[10]

Experimental Workflow Diagram

Caption: A flowchart of the experimental workflow for Ronidazole analysis.

5. LC-MS/MS Conditions

The following table provides typical LC-MS/MS parameters for the analysis of Ronidazole. These may need to be optimized for specific instruments.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatograph |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Optimized for analyte separation (e.g., starting with 5% B, increasing to 95% B) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

| MS System | Tandem Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ronidazole | 201.1 | 141.1 (Quantifier) | Optimized for instrument |

| 201.1 | 114.1 (Qualifier) | Optimized for instrument | |

| This compound | 204.1 | 144.1 | Optimized for instrument |

6. Data Presentation and Analysis

The concentration of Ronidazole in the sample is determined by constructing a calibration curve from the analysis of standard solutions with known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of Ronidazole in the sample is then calculated from the regression equation of the calibration curve.

Method Validation Summary

The method should be validated according to international guidelines (e.g., European Union Decision 2002/657/EC).[9] Key validation parameters are summarized below.

| Validation Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Accuracy (Recovery) | 90 - 110% |

| Precision (RSD) | < 15% |

| Decision Limit (CCα) | 0.0 - 0.17 µg/kg[2][9] |

| Detection Capability (CCβ) | 0.08 - 0.41 µg/kg[2][9] |

| Limit of Detection (LOD) | 0.05 - 0.25 µg/kg |

| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/kg |

Logical Relationship Diagram

Caption: The logical flow from the analytical problem to the validated solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. food.ec.europa.eu [food.ec.europa.eu]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. benchchem.com [benchchem.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. [PDF] "Stable Labeled Isotopes as Internal Standards: A Critical Review" | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciex.com [sciex.com]

Application Note: Sample Preparation for the Quantitative Analysis of Ronidazole in Animal-Derived Food Matrices using Ronidazole-d3 and LC-MS/MS

Abstract

This application note provides detailed protocols for the extraction and cleanup of Ronidazole from various animal-derived food matrices, including animal tissue (muscle), milk, and honey. Ronidazole is a nitroimidazole antimicrobial agent whose use in food-producing animals is prohibited in many regions due to potential carcinogenic effects.[1][2] Accurate and sensitive monitoring of its residues is therefore critical for food safety. The "gold standard" for quantitative analysis by mass spectrometry involves the use of a stable isotope-labeled internal standard.[3] This document details methods utilizing Ronidazole-d3, a deuterated analog, which closely mimics the behavior of the target analyte throughout the sample preparation and analysis process, thereby correcting for matrix effects and procedural losses to ensure high accuracy and precision.[3][4] The final determination is performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard (IS), such as this compound, is the preferred method for quantitative analysis in complex matrices.[3] this compound has a chemical structure identical to Ronidazole, except that three hydrogen atoms have been replaced with deuterium. This results in a mass shift (+3 Da) that allows the mass spectrometer to distinguish it from the native analyte, but its physicochemical properties are nearly identical.